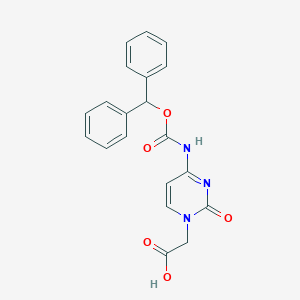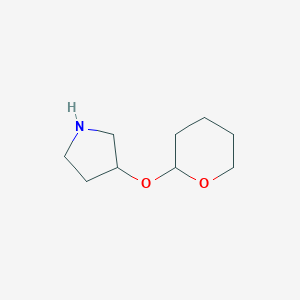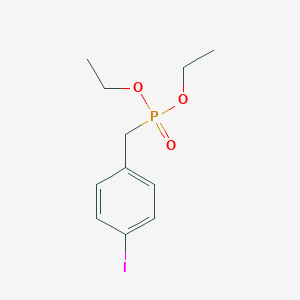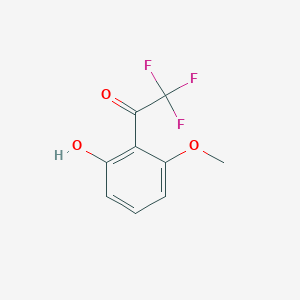
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone, also known as HET0016, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
Mechanism of Action
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone acts as a competitive inhibitor of 20-HETE synthase, binding to the active site of the enzyme and preventing the formation of 20-HETE. This inhibition leads to a reduction in the levels of 20-HETE, which in turn modulates the physiological processes that are regulated by this lipid mediator.
Biochemical and Physiological Effects
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of blood pressure, vascular tone, and inflammation. In animal models of hypertension, 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been shown to reduce blood pressure by inhibiting the production of 20-HETE. This compound has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone is its specificity for 20-HETE synthase, making it a valuable tool for investigating the role of 20-HETE in physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone. One area of interest is the potential therapeutic applications of this compound in diseases such as hypertension, stroke, and cancer. Additionally, there is ongoing research into the role of 20-HETE in other physiological processes, such as renal function and pain perception, which may provide new avenues for investigation using 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone. Finally, there is interest in developing more potent and selective inhibitors of 20-HETE synthase, which may have even greater therapeutic potential.
In conclusion, 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone is a small molecule inhibitor that has been extensively studied in scientific research for its ability to inhibit the activity of 20-HETE synthase. This compound has a range of biochemical and physiological effects and has potential therapeutic applications in diseases such as hypertension, stroke, and cancer. While there are some limitations to working with 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone, ongoing research into the role of 20-HETE in physiological processes and the development of more potent and selective inhibitors of 20-HETE synthase suggest that this compound will continue to be a valuable tool for investigating a range of biological processes.
Synthesis Methods
The synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium hydroxide to yield the final compound. This method has been optimized to produce high yields of 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone with excellent purity.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been extensively studied in scientific research for its ability to inhibit the activity of a specific enzyme called 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is involved in the biosynthesis of a lipid mediator called 20-HETE, which has been implicated in a range of physiological processes, including blood pressure regulation, vascular tone, and inflammation. By inhibiting 20-HETE synthase, 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been shown to modulate these processes and has potential therapeutic applications in diseases such as hypertension, stroke, and cancer.
properties
CAS RN |
193738-66-8 |
|---|---|
Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(13)7(6)8(14)9(10,11)12/h2-4,13H,1H3 |
InChI Key |
SUGGZWOHMMMNHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1C(=O)C(F)(F)F)O |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)C(F)(F)F)O |
synonyms |
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-6-methoxyphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)
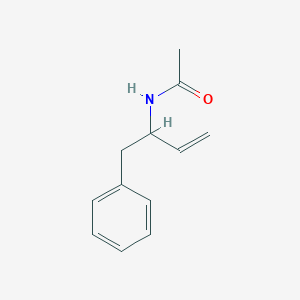

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)
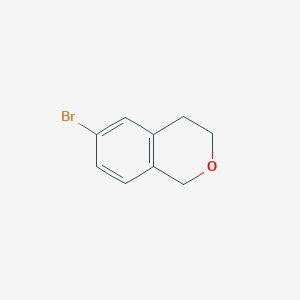
![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

